Okadaic Acid, Ammonium Salt
Okadaic Acid, Ammonium Salt
Potent, selective PP1 and PP2A inhibitor (IC50 values are 3 and 0.2-1 nM for PP1 and PP2A, respectively). Also available okadaic acid and okadaic acid sodium salt. Shows tumor-promoting effects in vivo. Centrally active.
An ammonium salt form of the protein phosphatase inhibitor Okadaic acid with somewhat greater stability than the free acid when stored in organic solvents.
An ammonium salt form of the protein phosphatase inhibitor Okadaic acid with somewhat greater stability than the free acid when stored in organic solvents.
Brand Name:
Vulcanchem
CAS No.:
155716-06-6
VCID:
VC21140788
InChI:
InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,41-,42+,43+,44-;/m1./s1
SMILES:
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+]
Molecular Formula:
C44H71NO13
Molecular Weight:
822.0 g/mol
Okadaic Acid, Ammonium Salt
CAS No.: 155716-06-6
Cat. No.: VC21140788
Molecular Formula: C44H71NO13
Molecular Weight: 822.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective PP1 and PP2A inhibitor (IC50 values are 3 and 0.2-1 nM for PP1 and PP2A, respectively). Also available okadaic acid and okadaic acid sodium salt. Shows tumor-promoting effects in vivo. Centrally active. An ammonium salt form of the protein phosphatase inhibitor Okadaic acid with somewhat greater stability than the free acid when stored in organic solvents. |
|---|---|
| CAS No. | 155716-06-6 |
| Molecular Formula | C44H71NO13 |
| Molecular Weight | 822.0 g/mol |
| IUPAC Name | azanium;(2R)-3-[(2R,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6S,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,41-,42+,43+,44-;/m1./s1 |
| Standard InChI Key | ZBOMSHVRJSJGNR-BNESWMAXSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
| SMILES | CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
| Canonical SMILES | CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
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